7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine is a synthetic organic compound with the molecular formula C12H18N4S. It is primarily used for research purposes and has shown potential in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine derivatives with alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-D]Pyrimidine-2,4-Diamine: These compounds share a similar pyrimidine core structure and have shown antitumor activity.
Thieno[3,2-D]Pyrimidin-4-Amine Derivatives: These compounds are structurally related and have been studied for their potential as enzyme inhibitors.
Uniqueness
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N4S |
---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
7-methyl-4-N-pentylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H18N4S/c1-3-4-5-6-14-11-10-9(8(2)7-17-10)15-12(13)16-11/h7H,3-6H2,1-2H3,(H3,13,14,15,16) |
InChI Key |
QUBMZZVECBQSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC2=C1SC=C2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.